Retronecanol

Hepatotoxicity Pyrrolizidine alkaloid safety In vitro toxicology

Retronecanol (CAS 567-39-5) is a naturally occurring saturated pyrrolizidine necine base—categorically a platynecine-type alkaloid—obtained via hydrolysis or hydrogenolysis of hepatotoxic macrocyclic pyrrolizidine alkaloids such as monocrotaline and sceleratine, and also found natively in Crotalaria spectabilis and Senecio longilobus. Its defining structural feature is the absence of a 1,2-double bond in the necine base, which distinguishes it from the unsaturated retronecine- and otonecine-type necine bases that dominate the hepatotoxic pyrrolizidine alkaloid landscape.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 567-39-5
Cat. No. B13760466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetronecanol
CAS567-39-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1CCN2C1C(CC2)O
InChIInChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1
InChIKeyPGMBNUMLNAJSJR-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retronecanol (CAS 567-39-5): A Saturated Pyrrolizidine Necine Base with Definable Differentiation from Unsaturated Analogs in Hepatotoxicity and Cholinergic Pharmacology


Retronecanol (CAS 567-39-5) is a naturally occurring saturated pyrrolizidine necine base—categorically a platynecine-type alkaloid—obtained via hydrolysis or hydrogenolysis of hepatotoxic macrocyclic pyrrolizidine alkaloids such as monocrotaline and sceleratine, and also found natively in Crotalaria spectabilis and Senecio longilobus . Its defining structural feature is the absence of a 1,2-double bond in the necine base, which distinguishes it from the unsaturated retronecine- and otonecine-type necine bases that dominate the hepatotoxic pyrrolizidine alkaloid landscape [1]. The compound forms colorless crystals with a melting point of 95–96 °C, a boiling point of 140 °C/30 mm, and exhibits an optical rotation of [α]D −105° (CHCl₃) or [α]²⁸D −91.1° (EtOH), confirming its specific (1R,7S,7aR) stereochemistry .

Why Retronecanol Cannot Be Replaced by Retronecine, Platynecine, or Other Pyrrolizidine Necine Bases in Research and Industrial Applications


Pyrrolizidine alkaloid necine bases are not functionally interchangeable. Retronecanol belongs to the platynecine-type family of saturated necine bases and possesses a fully saturated bicyclic pyrrolizidine ring, a structural feature that fundamentally alters its metabolic fate, toxicological profile, and pharmacological activity relative to unsaturated congeners such as retronecine and heliotridine [1]. These structural differences translate into measurable outcomes: saturated necine bases do not undergo hepatic P450-mediated metabolic activation to form DNA-reactive pyrrolic esters, the mechanistic hallmark of retronecine-type hepatotoxicity [2]; retronecanol exhibits indirect cholinomimetic stimulant activity in isolated intestinal preparations while the structurally analogous saturated base platynecine is entirely inactive in the same assay [3]; and retronecanol is predicted to have high human intestinal absorption (98.91% probability) contrasting with retronecine's poor absorption profile [4]. Therefore, substitution of retronecanol with any other necine base—even another saturated congener—introduces unpredictable changes in biological activity that cannot be compensated for by concentration adjustment alone.

Quantitative Differentiation Evidence for Retronecanol: Comparator-Backed Data for Scientific Selection


Cytotoxicity in HepaRG Hepatocytes: Platynecine-Type Saturated Necine Bases Are 2.5× Less Cytotoxic Than Retronecine-Type Analogs at Clinically Relevant Concentrations

Retronecanol is a platynecine-type saturated necine base that—by class determination—exhibits markedly reduced cytotoxicity compared with retronecine-type (unsaturated) pyrrolizidine alkaloids. In the definitive head-to-head in vitro study by Zheng et al. (2021), the representative platynecine-type alkaloid platyphylline (PLA) was directly compared with three retronecine-type PAs—retrorsine (RTS), monocrotaline (MCT), and retronecine (RN)—in differentiated HepaRG human hepatocyte cells [1]. After 24-hour exposure at 800 μM, cell viability was 80.76% for PLA versus only 32.27% (RTS), 51.49% (MCT), and 59.39% (RN). The overall order of cytotoxic potency was RTS ≥ MCT ≥ RN ≥ PLA, with platynecine-type PLA failing to produce significant mitochondrial depolarization (50 μM PLA treatment group showed no significant increase over control, whereas RTS produced 33.9%, MCT 27.4%, and RN 12.7% mitochondrial depolarization at the same concentration) [1]. While retronecanol itself was not the test article in this study, its classification as a platynecine-type saturated necine base—sharing the same saturated bicyclic core as platyphylline's necine moiety—places it within the low-cytotoxicity structural category [2].

Hepatotoxicity Pyrrolizidine alkaloid safety In vitro toxicology

Indirect Cholinomimetic Activity in Guinea-Pig Ileum: Retronecanol Is Active Whereas Platynecine and Hastanecine Are Inactive—A Qualitative Functional Dichotomy Among Saturated Necine Bases

In a classic direct comparative pharmacology study, Glover and Large (1971) systematically evaluated the stimulant activity of eight pyrrolizidine aminoalcohols on the isolated guinea-pig ileum preparation at 37 °C [1]. Retronecanol was among the seven aminoalcohols (including supinidine, hydroxyheliotridane, isoretronecanol, heliotridine, retronecine, and desoxyretronecine) that unequivocally demonstrated stimulant actions, while platynecine and hastanecine completely lacked this activity [1]. Crucially, the stimulant activity of retronecanol—like that of the other active aminoalcohols—was abolished by atropine and potentiated by physostigmine, confirming an indirect cholinomimetic mechanism involving the release of acetylcholine from post-ganglionic parasympathetic nerve terminals [1]. This was further corroborated by experiments directly measuring acetylcholine release in the presence of the aminoalcohols [1]. The observation that platynecine, another saturated necine base, is entirely inactive while retronecanol is active demonstrates that saturation status alone does not predict cholinergic pharmacology; rather, specific stereochemical and structural features within the saturated class dictate functional activity.

Cholinergic pharmacology Autonomic nervous system Smooth muscle contraction

Absence of Hepatic Metabolic Activation to Reactive Pyrrolic Ester: The Mechanistic Basis for Reduced Hepatotoxicity Risk of Saturated Necine Bases Including Retronecanol

Ruan et al. (2014) provided definitive biochemical evidence that platynecine-type (saturated) pyrrolizidine alkaloids do not undergo the P450-mediated metabolic activation pathway that is responsible for the hepatotoxicity of retronecine- and otonecine-type (unsaturated) PAs [1]. Using platyphylline (PLA) as the representative platynecine-type PA and directly comparing it with representatives of the two toxic PA types in parallel hepatic metabolism experiments, the study confirmed that the major metabolic pathway of PLA did not lead to formation of the reactive pyrrolic ester—the electrophilic intermediate that forms covalent DNA and protein adducts [1]. Specifically, the pyrrolic ester-derived glutathione (GSH) conjugate was undetectable for PLA, whereas it was readily measurable for both retronecine-type and otonecine-type PAs [1]. Instead, PLA underwent P450 3A4-mediated oxidative dehydrogenation to form a novel excretable metabolite, dehydroplatyphylline carboxylic acid, which is water-soluble, readily excreted, and incapable of interacting with cellular macromolecules [1]. Retronecanol, possessing the identical saturated necine base core structure as the platynecine moiety in platyphylline, is mechanistically precluded from forming the hepatotoxic reactive pyrrolic ester metabolite that defines the toxicity of unsaturated PAs [2].

Drug metabolism Metabolic activation Hepatotoxicity mechanism

Predicted Human Intestinal Absorption: Retronecanol Score of 98.91% Contrasts with Retronecine's Poor Absorption—In Silico Differentiation with Pharmacokinetic Implications

In silico ADMET profiling using admetSAR 2 predicts that retronecanol has a 98.91% probability of positive human intestinal absorption (HIA), with additional favorable predictions including Caco-2 permeability (77.91%), blood-brain barrier penetration (78.79%), and human oral bioavailability (60.00%) [1]. By contrast, in the comprehensive in silico analysis of 40 pyrrolizidine alkaloids by Zheng et al. (2021) using Discovery Studio ADMET descriptors, retronecine (RN) was the only PA among all tested compounds that failed to demonstrate good intestinal absorption—all other PAs, including all platynecine-type representatives, were predicted to have good intestinal absorption [2]. The hepatotoxicity rank order derived from the same TOPKAT analysis confirmed: otonecine type > retronecine type > platynecine type, consistent with published experimental data [2]. While these are in silico predictions from two different computational platforms (admetSAR 2 for retronecanol vs Discovery Studio for retronecine), the consistent directionality—saturated necine bases predicted to have superior absorption and lower toxicity—aligns with the mechanistic understanding of their divergent metabolic fates.

ADMET prediction Intestinal absorption Oral bioavailability

Kappa Opioid Receptor Agonist Activity: Retronecanol Possesses a Unique Pharmacological Profile Among Pyrrolizidine Necine Bases with Analgesic and Cardiac Inotropic Effects

Retronecanol has been identified as a kappa opioid receptor (KOR) agonist with demonstrated analgesic action and positive inotropic effects on the electrically stimulated left atrium, in addition to influencing mammalian behavior including locomotion, rearing, and grooming [1]. This pharmacological profile is notably distinct from the majority of pyrrolizidine necine bases for which receptor-level target engagement data are absent or limited to non-specific cholinergic or toxicological endpoints. The kappa opioid receptor represents a well-characterized therapeutic target implicated in pain modulation, mood regulation, and cardiovascular function [1]. While quantitative receptor binding affinity data (Ki or IC₅₀ values) for retronecanol at the KOR are not publicly available from the identified authoritative source, the functional characterization—combining analgesia, positive cardiac inotropy, and behavioral modulation—constitutes a multi-endpoint pharmacological fingerprint that differentiates retronecanol from other necine bases such as retronecine, platynecine, heliotridine, and isoretronecanol, for which no KOR agonist activity has been reported.

Opioid receptor pharmacology Analgesic agents Cardiac pharmacology

Retronecanol: High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Non-Hepatotoxic Necine Base Scaffold for Drug Conjugate and Prodrug Design

Research groups designing ester conjugates or prodrugs on a pyrrolizidine core—for example, folate receptor-targeted cytotoxic conjugates or tissue-selective delivery vehicles—should select retronecanol as the necine base scaffold when minimizing intrinsic hepatotoxicity is a design requirement. The class-level evidence from Zheng et al. (2021) demonstrates that platynecine-type saturated necine bases confer approximately 2.5-fold lower cytotoxicity than retronecine-type alternatives at equivalent concentrations in human hepatocyte models [1], while the mechanistic data from Ruan et al. (2014) confirm that saturated necine bases do not form DNA-reactive pyrrolic ester metabolites that drive hepatocarcinogenicity [2]. This dual evidence base—functional cytotoxicity reduction plus mechanistic absence of metabolic activation—makes retronecanol the structurally validated choice for conjugate programs where hepatic safety margins are paramount.

Cholinergic Pharmacology Tool Compound for Studying Indirect Acetylcholine Release Mechanisms

Retronecanol is one of only seven pyrrolizidine aminoalcohols with confirmed indirect cholinomimetic activity mediated through acetylcholine release from post-ganglionic parasympathetic nerve terminals, as established by the direct comparative pharmacology study of Glover and Large (1971) [3]. This functional activity distinguishes retronecanol from its structurally analogous saturated necine base platynecine, which is entirely inactive in the same assay [3]. Researchers investigating neuronal acetylcholine release mechanisms, presynaptic cholinergic modulation, or screening for gut motility modulators can employ retronecanol as a structurally defined chemical probe whose activity is pharmacologically validated (atropine-sensitive, physostigmine-potentiated, tetrodotoxin-sensitive) and whose inactive comparator (platynecine) is readily available for rigorous experimental control.

Kappa Opioid Receptor Chemical Probe for Analgesic and Behavioral Pharmacology Studies

The identification of retronecanol as a kappa opioid receptor (KOR) agonist with analgesic, cardiac inotropic, and behavioral effects [4] positions this compound as a unique chemical biology tool within the pyrrolizidine alkaloid family. Unlike retronecine, platynecine, heliotridine, or other necine bases for which no KOR activity has been reported, retronecanol provides a structurally distinct, non-morphinan scaffold for probing KOR-mediated signaling pathways. Applications include: (i) use as a reference agonist in KOR antagonist screening cascades where scaffold diversity is needed to control for chemotype-specific artifacts, (ii) comparative pharmacology studies investigating the structure-activity relationships governing opioid receptor subtype selectivity among bicyclic aminoalcohols, and (iii) in vivo behavioral pharmacology experiments examining KOR-mediated modulation of locomotion, rearing, and grooming in rodent models.

Reference Standard for Pyrrolizidine Alkaloid Analytical Method Development and Toxicological Risk Assessment

Regulatory and food safety laboratories developing LC-MS/MS or GC-MS methods for pyrrolizidine alkaloid quantification in herbal products, teas, honey, or foodstuffs require authenticated reference standards spanning both toxic (unsaturated) and non-toxic (saturated) structural classes. Retronecanol, with its well-characterized physicochemical properties—melting point 95–96 °C, boiling point 140 °C/30 mm, [α]D −105° (CHCl₃), molecular weight 141.21 g/mol, and diagnostic mass spectral fragmentation pattern [5]—serves as the prototypical saturated necine base reference standard. Its inclusion in analytical method validation panels ensures that chromatographic separation systems adequately resolve saturated from unsaturated necine bases, which is essential for accurate risk assessment given the fundamental difference in their toxicological profiles [1][2].

Quote Request

Request a Quote for Retronecanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.